molecular formula C22H32N2O3 B2687031 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione CAS No. 2097936-43-9

1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione

Cat. No.: B2687031
CAS No.: 2097936-43-9
M. Wt: 372.509
InChI Key: BDKYFODITYJNKJ-UHFFFAOYSA-N
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Description

1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione is a complex organic compound that features a bipiperidine core with methoxy and phenyl substituents

Preparation Methods

The synthesis of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved often include modulation of signal transduction processes and alteration of cellular responses .

Comparison with Similar Compounds

Similar compounds to 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione include:

The uniqueness of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-5-phenylpentane-1,5-dione lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-5-phenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-27-20-12-16-23(17-13-20)19-10-14-24(15-11-19)22(26)9-5-8-21(25)18-6-3-2-4-7-18/h2-4,6-7,19-20H,5,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKYFODITYJNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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